molecular formula C14H17NO3 B12348092 ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate

ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate

Cat. No.: B12348092
M. Wt: 247.29 g/mol
InChI Key: FKEUWUNDWYYQBH-AOOSDOHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate is a chemical compound with the molecular formula C13H17NO3 It is known for its unique structure, which includes a hydroxy group, a phenyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by the addition of methylamine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid

Major Products Formed

    Oxidation: Formation of ethyl (2Z)-2-[oxo(phenyl)methylidene]-3-methyliminobutanoate

    Reduction: Formation of ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methylaminobutanoate

    Substitution: Formation of nitro or halogenated derivatives of the compound

Scientific Research Applications

Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and imino groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methylaminobutanoate
  • Ethyl (2Z)-2-[oxo(phenyl)methylidene]-3-methyliminobutanoate
  • Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-ethyliminobutanoate

Uniqueness

Ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate

InChI

InChI=1S/C14H17NO3/c1-4-18-14(17)12(10(2)15-3)13(16)11-8-6-5-7-9-11/h5-9,16H,4H2,1-3H3/b13-12-,15-10?

InChI Key

FKEUWUNDWYYQBH-AOOSDOHASA-N

Isomeric SMILES

CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C(=NC)C

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.